molecular formula C23H26N2O2 B11484435 3-(1-adamantyl)-4-methoxy-N-pyridin-3-ylbenzamide

3-(1-adamantyl)-4-methoxy-N-pyridin-3-ylbenzamide

Cat. No.: B11484435
M. Wt: 362.5 g/mol
InChI Key: LQHYPAXHFFWLKZ-UHFFFAOYSA-N
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Description

3-(1-adamantyl)-4-methoxy-N-pyridin-3-ylbenzamide is a complex organic compound that features an adamantane moiety, a methoxy group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-adamantyl)-4-methoxy-N-pyridin-3-ylbenzamide typically involves multiple steps. One common method includes the alkylation of 4-bromophenol with 1-adamantanol in the presence of an acid catalyst to produce 2-(1-adamantyl)-4-bromophenol. This intermediate is then subjected to O-alkylation with methyl iodide in dimethylformamide (DMF) using a potash base to yield 2-(1-adamantyl)-4-bromoanisole. The final step involves coupling the zinc derivative of 2-(1-adamantyl)-4-bromoanisole with methyl-6-bromo-2-naphthenoate using a nickel catalyst, followed by alkaline hydrolysis to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and efficiency. The Suzuki-Miyaura coupling reaction is often employed due to its effectiveness in forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base, providing a scalable and efficient route for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1-adamantyl)-4-methoxy-N-pyridin-3-ylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

3-(1-adamantyl)-4-methoxy-N-pyridin-3-ylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-adamantyl)-4-methoxy-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and increasing its bioavailability. The pyridinyl group can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-adamantyl)-4-methoxy-N-pyridin-3-ylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane moiety enhances its stability and lipophilicity, while the methoxy and pyridinyl groups provide additional sites for chemical modification and interaction with biological targets .

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

3-(1-adamantyl)-4-methoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C23H26N2O2/c1-27-21-5-4-18(22(26)25-19-3-2-6-24-14-19)10-20(21)23-11-15-7-16(12-23)9-17(8-15)13-23/h2-6,10,14-17H,7-9,11-13H2,1H3,(H,25,26)

InChI Key

LQHYPAXHFFWLKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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